(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid
Overview
Description
(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a synthetic organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound consists of an indoloquinoxaline core with a bromo substituent at the 9th position and an acetic acid moiety at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting intermediate is then brominated using bromine or a brominating agent to introduce the bromo substituent at the 9th position. Finally, the acetic acid moiety is introduced through a carboxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The bromo substituent at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Quinoxaline derivatives with various oxidation states.
Reduction: Reduced indoloquinoxaline derivatives.
Substitution: Substituted indoloquinoxaline derivatives with different functional groups.
Scientific Research Applications
(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a DNA-intercalating agent, which can disrupt DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It is also explored for its antiviral and antimicrobial activities.
Mechanism of Action
The mechanism of action of (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid primarily involves DNA intercalation. The compound intercalates into the DNA helix, disrupting the processes vital for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The thermal stability of the intercalated complex is an important parameter for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its antitumor properties.
6H-indolo[2,3-b]quinoxaline derivatives: A class of compounds with various substituents at different positions, exhibiting diverse biological activities.
1,2,3-triazole derivatives: Compounds with a triazole moiety, known for their antimicrobial and anticancer activities.
Uniqueness
(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is unique due to the presence of the bromo substituent at the 9th position and the acetic acid moiety at the 6th position. These structural features contribute to its specific biological activities and make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-9-5-6-13-10(7-9)15-16(20(13)8-14(21)22)19-12-4-2-1-3-11(12)18-15/h1-7H,8H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAVRVONVDRWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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